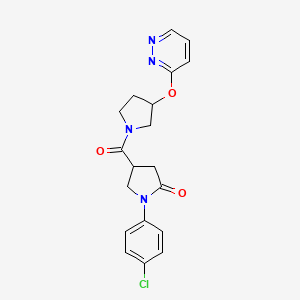

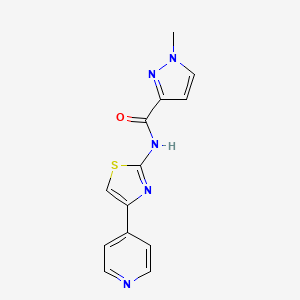

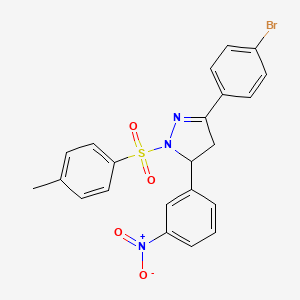

![molecular formula C20H18F6N4O2 B2761647 N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide CAS No. 710329-29-6](/img/structure/B2761647.png)

N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide is a chemical compound with the molecular formula C20H18F6N4O2. It is related to 1-[3-(trifluoromethyl)phenyl]piperazine , which is a serotonergic releasing agent .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 460.38. The related compound, 1-[3-(trifluoromethyl)phenyl]piperazine, has a molecular weight of 230.2295 .Scientific Research Applications

Self-Assembly and Supramolecular Chemistry

Research has explored the self-assembly properties of perylene bisimide derivatives, including compounds related to N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide, focusing on hydrogen-bonding interactions. These studies have contributed to the development of supramolecular polymer materials, highlighting the potential of such compounds in creating well-defined nanostructures, such as nanofibers, through self-assembly processes in specific solvents (Yang et al., 2009).

Inhibitors of Soluble Epoxide Hydrolase

Compounds structurally related to this compound have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in various physiological processes. These inhibitors were discovered using high-throughput screening and have shown robust effects on serum biomarkers, indicating their potential for study in disease models (Thalji et al., 2013).

Antifungal Activity

Investigations into the antifungal activity of compounds like 3-piperazine-bis(benzoxaborole) demonstrate significant inhibitory action against filamentous fungi. These studies suggest the critical role of the heterocyclic benzoxaborole system in the antifungal efficacy of such compounds, offering insights into new treatments for fungal infections (Wieczorek et al., 2014).

Antibacterial and Biofilm Inhibition

Research on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has identified compounds with potent antibacterial efficacies and biofilm inhibition activities. These findings are particularly relevant for addressing antibiotic resistance, offering new avenues for the treatment of bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) (Mekky & Sanad, 2020).

Properties

IUPAC Name |

1-N,4-N-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F6N4O2/c21-19(22,23)13-3-1-5-15(11-13)27-17(31)29-7-9-30(10-8-29)18(32)28-16-6-2-4-14(12-16)20(24,25)26/h1-6,11-12H,7-10H2,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUSAWAMNFLNRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

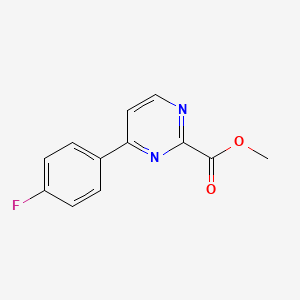

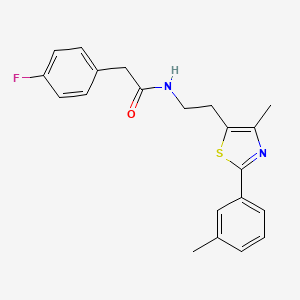

![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)

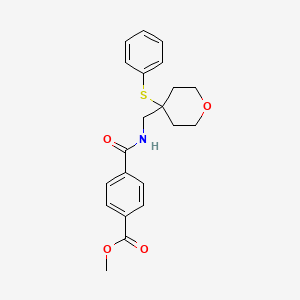

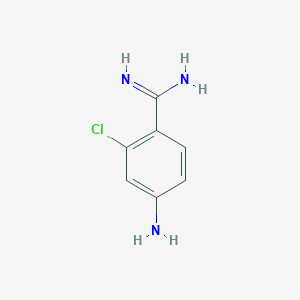

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2761568.png)

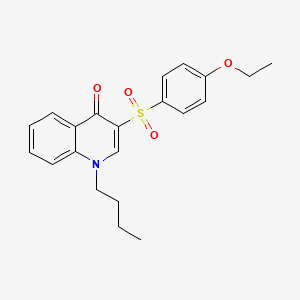

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)

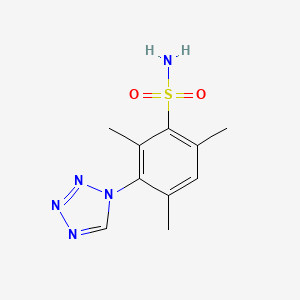

![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2761584.png)